The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide
The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Beta-Oxidation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in the intricate process of mitochondrial fatty acid beta-oxidation (FAO). Its primary role is to serve as the transport form of decanoic acid (a ten-carbon fatty acid) across the inner mitochondrial membrane, a barrier impermeable to acyl-CoA molecules.[1][2][3] This transport is essential for the subsequent catabolism of the fatty acid within the mitochondrial matrix to produce acetyl-CoA, which fuels the Krebs cycle and oxidative phosphorylation for ATP generation.[2][3][4] Recent studies have further illuminated its potential therapeutic roles, demonstrating that supplementation with decanoylcarnitine can enhance FAO, activate key regulatory pathways like the PPAR signaling pathway, and ameliorate mitochondrial dysfunction in certain pathological states.[5] This guide provides an in-depth examination of the biochemical function of decanoyl-L-carnitine, presents quantitative data from relevant studies, details key experimental protocols, and visualizes the associated metabolic and experimental pathways.
The Core Mechanism: Decanoyl-L-carnitine in the Carnitine Shuttle
The entry of long- and medium-chain fatty acids into the mitochondrial matrix for oxidation is mediated by the carnitine shuttle, a transport system involving three key proteins.[6][7][8]
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Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytosolic decanoyl-CoA (the activated form of decanoic acid) and free L-carnitine into decanoyl-L-carnitine and Coenzyme A (CoA).[2][9]
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Carnitine-Acylcarnitine Translocase (CACT): Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by CACT in exchange for a molecule of free L-carnitine.[6][10]
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Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting decanoyl-L-carnitine and a mitochondrial CoA molecule back into decanoyl-CoA and free L-carnitine.[2][9][10]
Once reformed in the matrix, decanoyl-CoA is a substrate for the mitochondrial beta-oxidation spiral, where it undergoes sequential rounds of oxidation, hydration, dehydrogenation, and thiolysis, yielding acetyl-CoA.
Quantitative Data and Observed Effects
While specific enzyme kinetic data (Km, Vmax) for decanoyl-L-carnitine with human CPT and CACT enzymes are not extensively detailed in recent literature, studies have quantified its effects on related metabolic pathways and enzyme expression.
| Finding / Effect | System / Model | Key Methodology | Reference |
| CPT1A Activation | In vivo (mouse model of HBV infection) and in vitro (hepatocytes) | Proteomic Analysis, Western Blot | [5] |
| Improved Fatty Acid Metabolism | Mouse model of HBV infection | Proteomic Analysis | [5] |
| Repair of Mitochondrial Dysfunction | Mouse model of HBV infection | Analysis of mitochondrial function | [5] |
| Stimulation of PPAR Signaling | Mouse model of HBV infection | Proteomic Analysis, Western Blot | [5] |
| Increased Levels in Stroke Patients | Human plasma (stroke patients with high-risk patent foramen ovale-related shunt) | Metabolomic Analysis | [11] |
Key Experimental Protocols
Investigating the role of decanoyl-L-carnitine involves precise measurement of acylcarnitine profiles and mitochondrial function.
Protocol: Acylcarnitine Profiling by LC-MS/MS
This protocol provides a method for the quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.[12][13][14]
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Sample Preparation & Extraction:
-
For tissues (e.g., liver, heart), weigh approximately 5 mg of frozen tissue and homogenize in 1 mL of a cold 80:20 methanol/water solution.[14][15]
-
For plasma or whole blood, use 8-17 µL of the sample.[14][15]
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Add an internal standard mix containing isotopically labeled acylcarnitines (e.g., 2H3-C8-carnitine, 2H3-C16-carnitine) to the extraction solvent for accurate quantification.[12]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet debris.[14][15]
-
Collect the supernatant for analysis.
-
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To increase signal intensity, acylcarnitines can be derivatized using 3-nitrophenylhydrazine (3NPH).[14][15]
-
Sequentially add 3NPH, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and pyridine to the supernatant.[15]
-
Incubate at 30°C for 30 minutes.[15]
-
Lyophilize the samples and reconstitute them in an appropriate solvent (e.g., 30 µL of water) before injection.[15]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 or C8 UHPLC column for separation.
-
Mobile Phases: Employ a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole or high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and its labeled internal standard.[13]
-
-
Data Analysis:
-
Quantify the concentration of decanoyl-L-carnitine by comparing its peak area to that of the corresponding internal standard against a calibration curve.
-
Normalize data to the initial sample amount (e.g., tissue weight or protein concentration).[12]
-
Protocol: Measurement of Mitochondrial Beta-Oxidation Rate
This assay measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells.
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) using differential centrifugation.
-
Incubation: Resuspend isolated mitochondria in a respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).
-
Substrate Addition: Initiate the reaction by adding a radiolabeled fatty acid substrate (e.g., [1-14C]decanoic acid) along with L-carnitine and CoA to allow for the formation of decanoyl-L-carnitine.
-
Reaction & Measurement:
-
Incubate at 37°C for a defined period. The beta-oxidation of [1-14C]decanoic acid will produce 14C-labeled acetyl-CoA, which is further metabolized.
-
The rate of oxidation is commonly determined by measuring the production of 14CO2 (if the Krebs cycle is active) or acid-soluble metabolites.
-
Alternatively, a non-radioactive method can be used by measuring the rate of oxygen consumption with a high-resolution respirometer or the reduction of NAD+ to NADH spectrophotometrically.
-
-
Data Analysis: Calculate the rate of beta-oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.
Visualizations: Pathways and Workflows
Mitochondrial Fatty Acid Beta-Oxidation Pathway
References
- 1. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 2. What is the mechanism of Carnitine Chloride? [synapse.patsnap.com]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitine Profiling [bio-protocol.org]
- 13. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
